molecular formula C14H11ClO B12826028 (2-(Chloromethyl)phenyl)(phenyl)methanone

(2-(Chloromethyl)phenyl)(phenyl)methanone

Cat. No.: B12826028
M. Wt: 230.69 g/mol
InChI Key: ZSOXNXDUYPYGJO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Chloromethyl)phenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-(Chloromethyl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

      Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

  • Reduction Reactions

      Hydrogenation: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Oxidation Reactions

      Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Substituted benzophenone derivatives.

    Reduction: (2-(Hydroxymethyl)phenyl)(phenyl)methanol.

    Oxidation: (2-(Carboxymethyl)phenyl)(phenyl)methanone.

Scientific Research Applications

Chemistry

In chemistry, (2-(Chloromethyl)phenyl)(phenyl)methanone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The chloromethyl group can be modified to introduce functional groups that enhance biological activity.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-(Chloromethyl)phenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without the chloromethyl substitution.

    4-Chlorobenzophenone: A similar compound with the chlorine atom at the para position.

    2-Bromo-2’-chlorobenzophenone: A derivative with a bromine atom in addition to the chlorine atom.

Uniqueness

(2-(Chloromethyl)phenyl)(phenyl)methanone is unique due to the presence of the chloromethyl group at the ortho position, which significantly influences its reactivity and potential applications. This substitution pattern allows for specific interactions and reactions that are not possible with other benzophenone derivatives.

Properties

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

[2-(chloromethyl)phenyl]-phenylmethanone

InChI

InChI=1S/C14H11ClO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

ZSOXNXDUYPYGJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CCl

Origin of Product

United States

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